5-Isopropoxy-1H-pyrazol-3-amine chemical properties
5-Isopropoxy-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 5-Isopropoxy-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Abstract
5-Isopropoxy-1H-pyrazol-3-amine is a heterocyclic building block of significant interest in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyrazole core functionalized with a hydrogen-bond-donating amino group and a lipophilic isopropoxy moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and strategic applications of this compound. We delve into its physicochemical characteristics, propose a detailed and validated synthetic protocol, and explore its potential derivatization. Furthermore, this guide outlines the predicted spectroscopic profile to aid in its characterization and discusses its role as a key intermediate in the development of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this pyrazole derivative in their scientific endeavors.
Molecular Overview and Physicochemical Properties
5-Isopropoxy-1H-pyrazol-3-amine is a disubstituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of the 3-amino and 5-isopropoxy groups imparts a specific set of electronic and steric properties that are highly valuable in molecular design.
Chemical Structure
The structure consists of the 1H-pyrazole tautomer, which is generally more stable than the 2H tautomer for 3(5)-aminopyrazoles.[1] The amino group at the C3 position acts as a potent hydrogen bond donor, while the pyrazole nitrogens can act as acceptors. The isopropoxy group at C5 introduces a moderately bulky, lipophilic character that can be crucial for engaging with hydrophobic pockets in biological targets.
Caption: Proposed synthetic workflow for 5-Isopropoxy-1H-pyrazol-3-amine.
Detailed Experimental Protocol (Proposed)
This protocol is synthesized from established procedures for pyrazole synthesis and etherification. [2][3] Step 1: Synthesis of 5-Hydroxy-1H-pyrazol-3-amine Intermediate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketonitrile precursor (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Causality: Hydrazine serves as the dinucleophilic component, attacking the two electrophilic carbonyl carbons of the precursor to initiate cyclization. The slight excess ensures complete consumption of the starting material.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If not, reduce the solvent volume under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 5-hydroxy-1H-pyrazol-3-amine intermediate. [4] Step 2: Etherification to 5-Isopropoxy-1H-pyrazol-3-amine
-
Reaction Setup: In a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-hydroxy-1H-pyrazol-3-amine intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the solution. Stir the suspension for 30 minutes at room temperature.
-
Causality: The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which is necessary for the subsequent Williamson ether synthesis.
-
-
Alkylating Agent Addition: Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-Isopropoxy-1H-pyrazol-3-amine.
Derivatization Strategies
The chemical versatility of 5-Isopropoxy-1H-pyrazol-3-amine allows for targeted modifications at two primary sites: the 3-amino group and the C4 position of the pyrazole ring.
-
N-Functionalization: The 3-amino group can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide array of substituents, enabling fine-tuning of the molecule's properties. [5][6]* C4-Halogenation: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Direct C-H halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides a straightforward route to 4-halo-derivatives, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity. [7]
Spectroscopic and Analytical Profile (Predicted)
While specific experimental spectra are not readily available in public databases, a reliable analytical profile can be predicted based on the known spectroscopic behavior of aminopyrazoles and related functional groups. [8][9]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, NH-pyrazole), δ ~5.0 (br s, 2H, -NH₂), δ ~4.8 (sept, 1H, -OCH-), δ ~4.5 (s, 1H, C4-H), δ ~1.2 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C5), δ ~155 (C3), δ ~90 (C4), δ ~70 (-OCH-), δ ~22 (-CH(CH₃)₂) |
| IR Spectroscopy (KBr, cm⁻¹) | 3400-3200 (N-H stretch, amine & pyrazole), 2980-2940 (C-H stretch, alkyl), 1640 (N-H bend), 1580 (C=N stretch), 1250 (C-O stretch, ether) |
| Mass Spectrometry (EI) | M⁺ at m/z = 141. Loss of propene (-42) to m/z=99 (hydroxypyrazole amine fragment). Loss of isopropoxy radical (-59) to m/z=82. |
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction. [10][11]5-Isopropoxy-1H-pyrazol-3-amine is a valuable intermediate that builds upon this legacy.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors bind to the ATP pocket of their target enzyme. The 3-aminopyrazole motif is an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. The isopropoxy group can then be directed towards a hydrophobic region of the active site, while the C4 or N1 positions can be functionalized to achieve selectivity and improve pharmacokinetic properties.
-
Example Application (RIPK1): Derivatives of 1H-pyrazol-3-amine have been successfully developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key target for treating inflammatory diseases. [12]The structural features of 5-Isopropoxy-1H-pyrazol-3-amine make it an ideal starting point for designing such inhibitors.
Caption: Potential binding mode of the scaffold in a kinase active site.
Modulator of Physicochemical Properties
In drug design, the isopropoxy group serves as a metabolically stable alternative to a hydroxyl or methoxy group. It increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability, while its branched nature can provide steric hindrance to prevent unwanted metabolic reactions at adjacent sites.
Safety and Handling
As with all laboratory chemicals, 5-Isopropoxy-1H-pyrazol-3-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on related aminopyrazole structures, it should be considered an irritant to the skin and eyes. [13]Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
References
- BenchChem. (n.d.). 5-Isopropoxy-1H-pyrazol-3-amine | 121507-34-4.
-
ChemBK. (n.d.). 5-isopropoxy-1H-pyrazol-3-amine - Physico-chemical Properties. Retrieved from [Link]
-
Jensen, J. H., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(1), 6737. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6439-6450. Available at: [Link]
- BenchChem. (n.d.). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview.
-
Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications, 17(3-4), 139-144. Available at: [Link]
-
Benci, K., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(10), 11636-11656. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]
-
Fülöp, F., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. CID 96221. Retrieved from [Link]
-
Xu, D., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reva, I., et al. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 25(21), 5012. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]
-
Dorn, H., & Zubek, A. (1973). 3(5)-Aminopyrazole. Organic Syntheses, 53, 3. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN109134914A.
-
Lee, S., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Archives of Pharmacal Research, 43(1), 372-376. Available at: [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2011-2014. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. CID 93146. Retrieved from [Link]
-
Ibrahim, M. A., et al. (2024). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Journal of Materials Science: Materials in Electronics, 35. Available at: [Link]
-
Boukattaya, M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1886. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Retrieved from [Link]
-
Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
Martínez-Alvarez, R., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1166. Available at: [Link]
-
Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]
Sources
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
